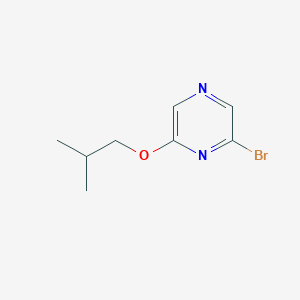![molecular formula C13H17NO3 B13968328 3-(Benzo[d][1,3]dioxol-5-yl)-3-(cyclopropylamino)propan-1-ol](/img/structure/B13968328.png)
3-(Benzo[d][1,3]dioxol-5-yl)-3-(cyclopropylamino)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzo[d][1,3]dioxol-5-yl)-3-(cyclopropylamino)propan-1-ol is a chemical compound that belongs to the class of organic compounds known as phenylpropanoids. These compounds are characterized by a phenyl group attached to a three-carbon chain. This particular compound features a benzo[d][1,3]dioxole moiety and a cyclopropylamino group, which may impart unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[d][1,3]dioxol-5-yl)-3-(cyclopropylamino)propan-1-ol typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole ring and the introduction of the cyclopropylamino group. Common synthetic routes may include:
Step 1: Formation of the benzo[d][1,3]dioxole ring through cyclization reactions.
Step 2: Introduction of the propanol chain via alkylation or other suitable reactions.
Step 3: Attachment of the cyclopropylamino group through nucleophilic substitution or amination reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Benzo[d][1,3]dioxol-5-yl)-3-(cyclopropylamino)propan-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
3-(Benzo[d][1,3]dioxol-5-yl)-3-(cyclopropylamino)propan-1-ol may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or metabolic pathways.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use as an intermediate in the production of pharmaceuticals or agrochemicals.
Mécanisme D'action
The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-yl)-3-(cyclopropylamino)propan-1-ol would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Benzo[d][1,3]dioxol-5-yl)propan-1-ol: Lacks the cyclopropylamino group.
3-(Cyclopropylamino)propan-1-ol: Lacks the benzo[d][1,3]dioxole moiety.
Benzo[d][1,3]dioxole derivatives: Various compounds with different substituents on the benzo[d][1,3]dioxole ring.
Uniqueness
The presence of both the benzo[d][1,3]dioxole moiety and the cyclopropylamino group in 3-(Benzo[d][1,3]dioxol-5-yl)-3-(cyclopropylamino)propan-1-ol may impart unique chemical and biological properties, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C13H17NO3 |
|---|---|
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
3-(1,3-benzodioxol-5-yl)-3-(cyclopropylamino)propan-1-ol |
InChI |
InChI=1S/C13H17NO3/c15-6-5-11(14-10-2-3-10)9-1-4-12-13(7-9)17-8-16-12/h1,4,7,10-11,14-15H,2-3,5-6,8H2 |
Clé InChI |
COVPRXOLRGDPOT-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NC(CCO)C2=CC3=C(C=C2)OCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


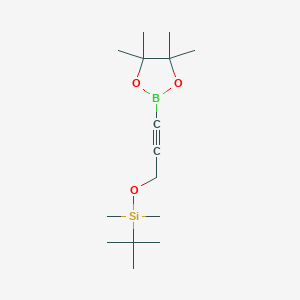


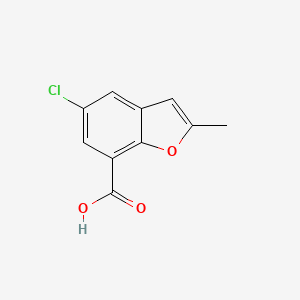
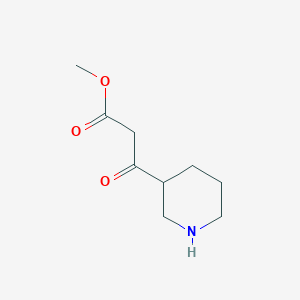


![(S)-1-[3-(trifluoromethyl)phenyl]pentylamine](/img/structure/B13968283.png)
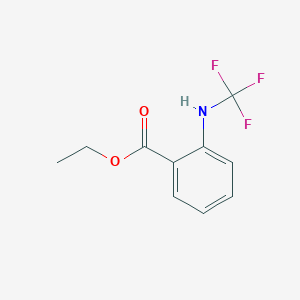
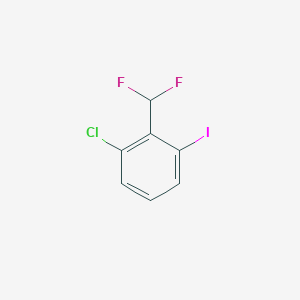
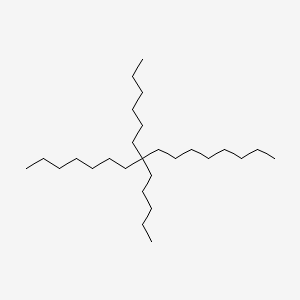
![(2-Isopropyl-2-azaspiro[4.5]decan-8-yl)methanethiol](/img/structure/B13968314.png)
